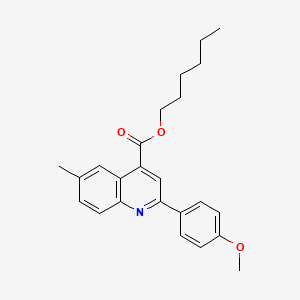

Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Description

Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a quinoline derivative featuring a hexyl ester at position 4, a 4-methoxyphenyl group at position 2, and a methyl group at position 6 of the quinoline core. The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions, a common method for constructing arylquinoline frameworks .

Properties

CAS No. |

355419-78-2 |

|---|---|

Molecular Formula |

C24H27NO3 |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C24H27NO3/c1-4-5-6-7-14-28-24(26)21-16-23(18-9-11-19(27-3)12-10-18)25-22-13-8-17(2)15-20(21)22/h8-13,15-16H,4-7,14H2,1-3H3 |

InChI Key |

MSHDAZNZOVKZAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by esterification. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and acidic or basic conditions for the esterification step .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has shown potential in various therapeutic areas:

- Anticancer Activity : Quinoline derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies have demonstrated that modifications at the C-2 position of quinolines can significantly enhance antiproliferative activity against various cancer cell lines, including lung and liver cancers .

- Antimicrobial Properties : Quinoline derivatives exhibit antimicrobial activity against a range of bacterial and fungal strains. While specific data on this compound is limited, its structural analogs have shown promise in this area, suggesting potential efficacy .

- Multidrug Resistance Reversal : Some quinoline derivatives have been investigated for their ability to reverse multidrug resistance in cancer cells. This is particularly relevant in chemotherapy, where resistance poses a significant challenge .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Quinoline compounds often target enzymes critical for cellular processes. For example, they can inhibit DNA gyrase, an enzyme essential for bacterial replication, thereby exhibiting antibacterial effects.

- Induction of Apoptosis : Research indicates that some quinoline derivatives can induce apoptosis in cancer cells through various biochemical pathways, including the inhibition of specific kinases associated with tumor growth .

Materials Science Applications

In addition to medicinal uses, this compound may find applications in materials science:

- Organic Electronics : The unique electronic properties of quinoline derivatives make them suitable candidates for developing organic electronic materials. Their ability to form stable films could be beneficial in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | H-460 | 0.03 | |

| Compound B | HT-29 | 0.55 | |

| This compound | TBD | TBD | Current Study |

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

| Compound | Microbial Strain | Efficacy (Zone of Inhibition) | Reference |

|---|---|---|---|

| Compound C | E. coli | 15 mm | |

| Compound D | S. aureus | 20 mm | |

| This compound | TBD | TBD | Current Study |

Mechanism of Action

The mechanism of action of Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s quinoline core allows it to intercalate with DNA, potentially leading to anticancer activity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound differs from analogs in three key regions:

Ester Group: The hexyl ester at position 4 contrasts with shorter-chain esters (e.g., methyl in methyl 6-methoxy-2-arylquinoline-4-carboxylate ) or aromatic esters (e.g., phenacyl in phenacyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate ).

Quinoline Core Substituents: Position 2: The 4-methoxyphenyl group is replaced by chlorophenyl or heptylphenyl groups in analogs (e.g., 4k in ). Position 6: A methyl group distinguishes it from methoxy-substituted derivatives (e.g., methyl 6-methoxy-2-arylquinoline-4-carboxylate ).

Position of Carboxylate: Unlike ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate , the carboxylate is at position 4 in the target compound.

Physical and Chemical Properties

*Predicted using ChemDraw.

- Lipophilicity : The hexyl ester increases logP compared to methyl or ethyl esters, suggesting enhanced membrane permeability but reduced aqueous solubility.

- Thermal Stability : Methoxy groups (e.g., in 4k ) may enhance stability compared to methyl groups due to stronger electron donation.

Biological Activity

Hexyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of the 4-methoxyphenyl and hexyl substituents enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Biological Activities

-

Anticancer Activity

- Quinoline derivatives, including this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines such as H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) .

- In vitro studies have demonstrated that specific derivatives exhibit IC50 values as low as 0.03 μM, indicating potent antiproliferative effects compared to standard treatments like gefitinib .

- Antiviral Activity

- Antimicrobial Activity

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those regulating cell cycle progression and apoptosis.

- Cell Signaling Modulation : It can modulate pathways related to inflammation and cell proliferation, providing a therapeutic avenue for treating various diseases .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit enhanced biological activity compared to other quinoline derivatives. A comparison with similar compounds reveals:

| Compound Name | Key Substituents | IC50 Values | Activity Type |

|---|---|---|---|

| This compound | 4-Methoxyphenyl, Hexyl | 0.03 μM (H-460) | Anticancer |

| 2-(4-Methylphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate | Lacks methyl at 6-position | Not specified | Anticancer |

| 2-(4-Methylphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-quinolinecarboxylate | Lacks methyl at 4-position | Not specified | Anticancer |

Case Studies and Research Findings

Several studies highlight the potential of this compound in clinical applications:

- A study demonstrated that compounds with a methoxy group at the para position significantly improved antiproliferative activity against lung cancer cells compared to their non-substituted counterparts .

- Another investigation into quinoline derivatives reported broad-spectrum antiviral activity, underscoring the importance of structural modifications in enhancing efficacy against viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.